molecular formula C17H17NO6 B6147606 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 30033-25-1

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B6147606
CAS No.: 30033-25-1
M. Wt: 331.3
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Description

“(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid” is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group, a 3,4-dihydroxyphenyl (catechol) moiety at the β-carbon, and a propanoic acid backbone. The compound’s stereochemistry at the α-carbon (S-configuration) and the presence of the catechol group make it structurally and functionally significant in medicinal chemistry and biochemistry. The Cbz group serves as a protective moiety for the amine during synthetic processes, enhancing stability and enabling selective reactivity in peptide synthesis .

The catechol moiety is notable for its antioxidant properties, as seen in related compounds like caffeic acid and clovamide, which participate in hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms to neutralize free radicals . This compound’s molecular formula is C₁₇H₁₇NO₆, with a molecular weight of 335.32 g/mol. Its structural complexity positions it as a candidate for drug development, particularly in targeting oxidative stress-related diseases.

Properties

CAS No.

30033-25-1

Molecular Formula

C17H17NO6

Molecular Weight

331.3

Purity

95

Origin of Product

United States

Preparation Methods

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

The amino group of L-DOPA is selectively protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. In a representative procedure, L-DOPA is dissolved in a biphasic system of aqueous sodium hydroxide and dichloromethane. Cbz-Cl is added dropwise at 0–5°C, and the mixture is stirred for 4–6 hours. The Cbz-protected intermediate precipitates upon acidification to pH 2–3 with hydrochloric acid .

Key Reaction Conditions

ParameterDetailSource
SolventDichloromethane/Water (biphasic)
Base1M NaOH
Temperature0–5°C
Reaction Time4–6 hours
Yield75–85%

This method avoids racemization by maintaining low temperatures and short reaction times. The Cbz group’s stability under acidic and basic conditions enables its use in multi-step syntheses .

Protection of 3,4-Dihydroxyphenyl Hydroxyl Groups

The catechol hydroxyl groups are prone to oxidation, necessitating protection with tert-butyldimethylsilyl (TBDMS) groups. In a protocol adapted from prodrug synthesis , the Cbz-protected L-DOPA is treated with TBDMS-Cl and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. The reaction proceeds at room temperature for 12 hours, achieving >90% bis-silylation.

Optimized Silylation Parameters

ParameterDetailSource
Silylating AgentTBDMS-Cl (2.2 equiv)
BaseDBU (2.5 equiv)
SolventAcetonitrile
Temperature25°C
Reaction Time12 hours

The TBDMS ethers stabilize the hydroxyl groups during subsequent reactions, such as amide couplings or esterifications .

Synthesis from L-DOPA Precursors

A one-pot synthesis from L-DOPA involves sequential protection of the amino and hydroxyl groups. L-DOPA is first suspended in tetrahydrofuran (THF) and treated with Cbz-Cl and N-methylmorpholine (NMM) at −10°C. After 2 hours, TBDMS-Cl and DBU are added directly to the mixture, enabling tandem protection without intermediate isolation . This method reduces purification steps and improves overall yield (80–88%).

Alternative Route via Enantioselective Alkylation

A stereocontrolled approach employs Evans’ oxazolidinone auxiliaries. (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is condensed with (R)-4-benzyl-2-oxazolidinone to form a chiral enolate. Alkylation with benzyl chloroformate in THF at −78°C affords the Cbz-protected derivative with >99% enantiomeric excess (ee) .

Critical Alkylation Parameters

ParameterDetailSource
Chiral Auxiliary(R)-4-Benzyl-2-oxazolidinone
Alkylating AgentCbz-Cl (1.1 equiv)
SolventTHF
Temperature−78°C
ee>99%

Purification and Characterization

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:1) as the eluent. Final characterization employs:

  • High-Resolution Mass Spectrometry (HRMS) : [M + Na]+ calculated for C18H19NO6: 368.1109, found 368.1105 .

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) δ 7.35–7.28 (m, 5H, Cbz aromatic), 6.65 (d, J = 8.0 Hz, 1H, catechol), 6.55 (s, 1H, catechol), 5.05 (s, 2H, CH2Cbz) .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group yields quinones, while reduction of the carboxylic acid group produces the corresponding alcohol.

Scientific Research Applications

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Clovamide

Clovamide, or (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid, shares the catechol group and amino acid backbone with the target compound. However, clovamide contains a caffeoyl amide linkage instead of the Cbz-protected amine. This structural difference reduces clovamide’s synthetic versatility but enhances its natural antioxidant activity in plants. Clovamide exhibits potent radical-scavenging activity via HAT mechanisms, attributed to its dual catechol groups .

Dihydrocaffeic Acid (3-(3,4-Dihydroxyphenyl)propanoic Acid)

Dihydrocaffeic acid, a hydrogenated derivative of caffeic acid, lacks the amino acid backbone and protective groups. Its simpler structure allows for rapid absorption but limits its stability in biological systems. Studies show that dihydrocaffeic acid esters (e.g., phenethyl esters) exhibit comparable antioxidant activity to CAPE (caffeic acid phenethyl ester) via ET mechanisms, as demonstrated by DPPH radical scavenging assays .

Caffeic Acid Phenethyl Ester (CAPE)

CAPE, a phenethyl ester of caffeic acid, features a conjugated system between the catechol and ester groups. This conjugation enhances its antioxidant efficacy compared to non-conjugated derivatives. CAPE’s anti-inflammatory and anticancer properties are well-documented, though its ester linkage makes it prone to hydrolysis in vivo .

Mechanistic Insights and Research Findings

  • Antioxidant Activity : The target compound’s catechol group enables radical scavenging, but the Cbz group may sterically hinder interactions with reactive oxygen species (ROS). In contrast, clovamide’s dual catechol groups facilitate superior HAT activity, achieving IC₅₀ values < 10 μM in lipid peroxidation assays . Dihydrocaffeic acid derivatives, while less potent, show stability under physiological conditions due to hydrogenation .

  • Synthetic Accessibility: The Cbz group in the target compound simplifies amine protection during solid-phase peptide synthesis, unlike clovamide’s enzymatically synthesized caffeoyl amide bond.
  • Biological Applications: CAPE’s ester linkage limits its therapeutic use due to hydrolysis, whereas the target compound’s carboxylic acid group may enhance binding to metal ions or enzymes involved in oxidative pathways.

Biological Activity

(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid, often referred to as a benzyloxycarbonyl derivative of a phenylpropanoic acid, has attracted considerable attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a unique structure characterized by:

  • Amino Acid Backbone : The core structure is based on a propanoic acid framework.
  • Benzyloxycarbonyl Group : This moiety enhances the compound's stability and bioavailability.
  • Dihydroxyphenyl Substituent : The presence of hydroxyl groups on the phenyl ring contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzyloxycarbonyl group can be cleaved to release the active amino acid, which interacts with enzymes or receptors involved in critical biochemical pathways. Notably, the dihydroxyphenyl group may participate in hydrogen bonding and π-π stacking interactions, influencing binding affinity and specificity.

Biological Activities

  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals. This property is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Activity
    • Research indicates that this compound has antimicrobial properties against several pathogens.
    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus10 µg/mL
    Escherichia coli15 µg/mL
    Candida albicans20 µg/mL
  • Anti-inflammatory Effects
    • The compound may modulate inflammatory pathways, suggesting potential therapeutic applications in treating conditions such as arthritis and other chronic inflammatory diseases.

Case Study 1: Antioxidant Activity

A study conducted by researchers demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to oxidative agents. This suggests its potential role in developing antioxidant therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against a panel of bacterial and fungal strains. The results indicated that the compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-3-yl)propanoic acidFuran ring instead of a phenol groupDistinct electronic properties
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acidThiophene ring substituentEnhanced reactivity

The comparison highlights how variations in structure can influence biological activity and potential applications.

Q & A

Q. Table 1: Key Functional Groups and Analytical Techniques

Functional GroupAnalytical MethodDiagnostic Signal/OutcomeReference
3,4-Dihydroxyphenyl1H^1H-NMRDoublet of doublets (δ 6.7–6.9 ppm)
Benzyloxycarbonyl (Z)IR SpectroscopyC=O stretch (~1700 cm1^{-1})
Chiral Center (C2)X-ray CrystallographyR/S configuration resolution

Q. Table 2: Recommended Assays for Biological Evaluation

Assay TypeProtocol HighlightsRelevance to CompoundReference
Antioxidant (DPPH)Measure absorbance decay at 517 nmCatechol redox activity
Enzyme InhibitionNADPH depletion at 340 nm (UV-Vis)Interaction with oxidoreductases
Neuroprotection (SH-SY5Y)Pre-treatment + H2_2O2_2-induced stressViability via Calcein-AM staining

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